molecular formula C46H64N14O12S2 B549326 Desmopressin CAS No. 16679-58-6

Desmopressin

Cat. No.: B549326
CAS No.: 16679-58-6
M. Wt: 1069.2 g/mol
InChI Key: NFLWUMRGJYTJIN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Desmopressin is a synthetic analogue of the endogenous pituitary hormone, 8-arginine vasopressin (ADH), which plays a crucial role in controlling the water content in the body . The primary targets of this compound are the V2 receptors located in the cells of the distal part of the nephron and the collecting tubules in the kidney .

Mode of Action

This compound acts by mimicking the action of vasopressin . Upon release from the stimulation of increased plasma osmolarity or decreased circulating blood volume, ADH interacts with V1, V2, or V3 receptors with differing signal cascade systems . This compound, due to its V2-selective actions, displays enhanced antidiuretic potency and fewer pressor effects compared to endogenous ADH .

Biochemical Pathways

This compound increases cyclic adenosine monophosphate (cAMP) in renal tubular cells . This increase in cAMP enhances water permeability, resulting in decreased urine volume and increased urine osmolality . Additionally, this compound increases plasma levels of von Willebrand factor, factor VIII, and t-PA, contributing to a shortened activated partial thromboplastin time (aPTT) and bleeding time .

Pharmacokinetics

This compound has a prolonged half-life and duration of action compared to endogenous ADH . The plasma half-life for this compound is approximately 1.5-2.5 hours . It is excreted via the kidneys . The bioavailability of this compound varies and is around 0.08–0.16% when taken orally .

Result of Action

The potent antidiuretic activity of this compound makes it ideal for the treatment of conditions like central diabetes insipidus, primary nocturnal enuresis, and adult nocturnal polyuria . It also increases the activity of a substance called factor VIII, which is needed to allow blood to clot . Furthermore, this compound stimulates the production of nitric oxide (NO) and the expression of the inducible isoform of nitric oxide synthase, NOS2/iNOS .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the risk factors for developing hyponatremia include extremes of age, existing comorbidity, drug interaction, intranasal formulations, and intercurrent illness . Therefore, close monitoring is recommended when switching preparations .

Biochemical Analysis

Biochemical Properties

Desmopressin interacts with V1, V2, or V3 receptors, each having differing signal cascade systems . It displays enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .

Cellular Effects

This compound acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . It enhances the ability to form procoagulant platelets and increases platelet-dependent thrombin generation by enhancing Na+/Ca2+ mobilization .

Molecular Mechanism

This compound predominantly acts via V2 receptors, stimulating a cascade of biochemical events that increase water reabsorption . It enhances intracellular Na+ and Ca2+ fluxes .

Temporal Effects in Laboratory Settings

This compound demonstrates two-compartmental pharmacokinetics, with a dual, sequential absorption process, and linear elimination . The delay between pharmacokinetic and pharmacodynamic responses is estimated at 4 hours .

Dosage Effects in Animal Models

In animal models, the initial dose of this compound is gradually increased until the minimal effective dose is determined . Overdosage can lead to fluid retention, hyponatremia, and decreased plasma osmolality .

Metabolic Pathways

This compound is minimally metabolized in the liver, suggesting that human liver metabolism in vivo is not likely to occur . It is predominantly excreted renally .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its interaction with V1, V2, or V3 receptors . It is predominantly excreted renally .

Preparation Methods

Desmopressin is synthesized through a combination of solid-phase synthesis and liquid-phase oxidation. The process begins with the synthesis of peptide resin of linear this compound using solid-phase synthesis. This involves the stepwise addition of amino acids to a resin-bound peptide chain . After the linear peptide is synthesized, it is cleaved from the resin to obtain the crude peptide. The crude peptide is then purified using reversed-phase high-performance liquid chromatography (HPLC) . Following purification, the peptide undergoes liquid-phase oxidation to form the disulfide bond, which is crucial for the biological activity of this compound . Finally, the peptide is converted into its acetate salt form to enhance its stability and solubility .

Properties

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLWUMRGJYTJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64N14O12S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1069.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16679-58-6
Record name Desmopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.009
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Desmopressin is a synthetic analogue of the antidiuretic hormone vasopressin. It primarily exerts its effects by binding to vasopressin V2 receptors (V2R) located on the surface of cells. []

    ANone:

    • Spectroscopic Data: Spectroscopic characterization data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can be found in the literature and pharmaceutical resources. []

    A: this compound formulations are designed for specific routes of administration, such as intravenous, subcutaneous, and intranasal. [, , ] Specific information on material compatibility for various applications can be found in pharmaceutical development and formulation research. []

    A: this compound is a peptide hormone analogue and does not possess catalytic properties. Its mechanism of action primarily involves receptor binding and signal transduction, not the catalysis of chemical reactions. []

    A: Yes, computational studies have been performed to understand this compound's structure-activity relationships and to develop quantitative structure-activity relationship (QSAR) models. [, ] These models aim to predict the biological activity of this compound analogues based on their structural features.

    A: this compound itself is a modified form of vasopressin, designed to have enhanced antidiuretic properties and reduced vasoconstrictive effects. [] Research on SAR has explored various substitutions and modifications to the peptide structure, aiming to further improve its properties, such as:

    • Increased duration of action: Modifications have focused on increasing the half-life of this compound to reduce dosing frequency. []
    • Enhanced selectivity for V2R: Selectivity for V2R over V1 receptors (V1R) is desirable to minimize potential side effects, such as vasoconstriction. [, ]

    A: this compound formulations, such as intranasal drops, aim for stability during storage and administration. [] Strategies to improve stability and bioavailability include:

    • Lyophilization: Freeze-drying (lyophilization) is used to enhance the long-term stability of this compound formulations. []
    • Intranasal formulations: Intranasal administration can bypass first-pass metabolism, leading to improved bioavailability compared to oral administration. [, ]
    • Controlled-release formulations: Research on controlled-release formulations seeks to prolong the duration of action and improve patient compliance. []

    A: As a pharmaceutical compound, this compound production, handling, and disposal are subject to strict regulations to ensure worker safety, product quality, and environmental protection. [] Specific regulations vary depending on the geographical location and intended use.

    ANone: this compound exhibits different PK/PD profiles depending on the route of administration:

    • Absorption: Intravenous administration leads to rapid and complete absorption, while intranasal and subcutaneous routes result in variable absorption rates. [, ]
    • Distribution: this compound distributes widely in the body, with a volume of distribution influenced by factors like renal function. [, ]
    • Metabolism: this compound is mainly metabolized in the liver and kidneys. []
    • Excretion: Renal excretion is the primary route of elimination for this compound, and its clearance is significantly affected by renal function. [, ]
    • In vivo activity: The duration of this compound's antidiuretic effect varies between individuals and is influenced by factors like dose, route of administration, and renal function. [, ]

    ANone:

    • In vitro: Cell-based assays have been used to study this compound's effects on V2R signaling and the release of VWF and FVIII from endothelial cells. [, ]
    • In vivo: Animal models, particularly dogs, have been used to investigate this compound's effects on various parameters, including FVIII and VWF levels, bleeding time, and platelet function. [, , ]
    • Clinical Trials: Numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound in various conditions, including:
      • Mild hemophilia A and von Willebrand disease: this compound has been shown to effectively increase FVIII and VWF levels, shorten bleeding time, and reduce bleeding episodes in these patients. [, , , ]
      • Nocturnal enuresis: this compound is a first-line treatment for nocturnal enuresis, effectively reducing nighttime urination frequency. [, , ]
      • Central diabetes insipidus: this compound is used to manage central diabetes insipidus by reducing urine output and preventing dehydration. [, ]

    A: While this compound is generally well-tolerated, some individuals exhibit a reduced response. [] This can be due to factors like:

    • Tachyphylaxis: Decreased responsiveness after repeated administrations of this compound can occur. []
    • Individual variability: The magnitude of response to this compound varies significantly between individuals, influenced by genetic factors and underlying conditions. [, ]
    • Antibodies (Acquired Hemophilia A): In rare cases, individuals with acquired hemophilia A develop antibodies against FVIII, which can render this compound ineffective. []
    • Hyponatremia: The most serious potential side effect is hyponatremia (low blood sodium) due to excessive water retention. [, , , ]
    • Headache: Headache is a common side effect, particularly with higher doses or intranasal administration. []
    • Gastrointestinal upset: Nausea, vomiting, and abdominal pain have been reported. []

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